细叶苷C

描述

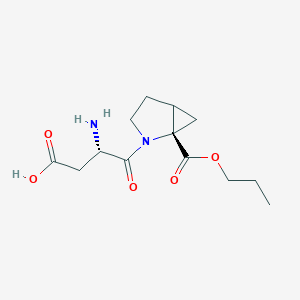

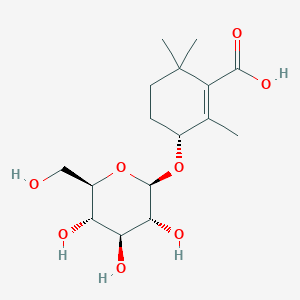

Tenuifoliside C is a bioactive compound isolated from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. It is known for its inhibitory effects on lactate dehydrogenase and its significant role in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1

科学研究应用

Tenuifoliside C has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacy. It is used as a lactate dehydrogenase inhibitor and has shown potential in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 . This makes it valuable for research in drug metabolism and pharmacokinetics. Additionally, Tenuifoliside C is being studied for its neuroprotective effects, particularly in the context of neurological diseases such as Alzheimer’s and Parkinson’s .

作用机制

Tenuifoliside C exerts its effects primarily through the inhibition of lactate dehydrogenase and CYP2E1 enzymes . The compound’s neuroprotective effects are attributed to its antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage. It also influences neurotransmitter release and receptor activation, contributing to its potential therapeutic effects in neurological disorders .

Similar Compounds:

- Tenuifoliside A

- Tenuifoliside B

- Polygalaxanthone III

Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, Tenuifoliside C is particularly noted for its higher potency and stability. Additionally, Tenuifoliside C has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .

安全和危害

Tenuifoliside C is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Safety measures include avoiding inhalation and contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Biochemical Properties

Tenuifoliside C interacts with various enzymes and proteins. It is known to inhibit lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the body . It also significantly inhibits the CYP2E1 enzyme, which is responsible for the 6-hydroxylation of chlorzoxazone .

Cellular Effects

Tenuifoliside C has been found to have effects on various types of cells and cellular processes. It has been reported to have neuroprotective effects . In particular, it has been shown to improve neuronal synaptic plasticity and promote nerve cell proliferation . It also inhibits glucocorticoid-induced NOS hyper-activation, upregulates the phosphorylation of CREB, and increases the expression of certain proteins .

Molecular Mechanism

At the molecular level, Tenuifoliside C exerts its effects through several mechanisms. It inhibits the activity of lactate dehydrogenase, thereby affecting the conversion of lactate to pyruvate . It also inhibits the CYP2E1 enzyme, which plays a role in drug metabolism and the bioactivation of toxicants .

Temporal Effects in Laboratory Settings

The effects of Tenuifoliside C have been observed over time in laboratory settings. It has been found to be stable for two years when stored at the recommended temperature

Metabolic Pathways

Tenuifoliside C is involved in various metabolic pathways. It inhibits lactate dehydrogenase, affecting the lactate metabolism pathway . It also inhibits the CYP2E1 enzyme, which is involved in drug metabolism and the bioactivation of toxicants .

准备方法

Synthetic Routes and Reaction Conditions: Tenuifoliside C can be isolated from the wild Polygala tenuifolia plant. The extraction process involves using solvents like methanol to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods: Industrial production of Tenuifoliside C primarily relies on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, drying, and then using solvent extraction methods to isolate the compound. The extracted product is then purified using techniques like HPLC to ensure a purity of ≥98% .

化学反应分析

Types of Reactions: Tenuifoliside C undergoes various chemical reactions, including hydrolysis and isomerization. The compound is susceptible to degradation under alkaline conditions, leading to hydrolysis and isomerization reactions such as cis-trans isomerism, keto-enol tautomerism, and optical isomerism .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions, especially under alkaline conditions.

Isomerization: Can be induced by changes in pH and temperature.

Major Products Formed: The degradation products of Tenuifoliside C include various isomers and hydrolyzed forms, which can be identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) .

属性

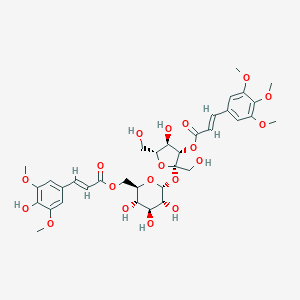

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGMZCFZCYRJAG-KQTMLTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099966 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139726-37-7 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifoliside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENUIFOLISIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is tenuifoliside C and where is it found?

A1: Tenuifoliside C is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.

Q2: Can you describe the structural characteristics of tenuifoliside C?

A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. Tenuifoliside C is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.

Q3: How is tenuifoliside C typically extracted and what analytical methods are used for its quantification?

A3: Researchers have employed several techniques to extract and isolate tenuifoliside C from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]

Q4: What is known about the stability of tenuifoliside C?

A4: Studies indicate that tenuifoliside C, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)